Achalensolide

Description

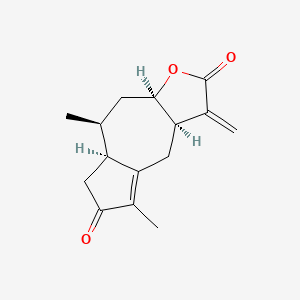

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.3 g/mol |

IUPAC Name |

(3aR,5S,5aS,9aR)-5,8-dimethyl-1-methylidene-4,5,5a,6,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2,7-dione |

InChI |

InChI=1S/C15H18O3/c1-7-4-14-12(9(3)15(17)18-14)5-11-8(2)13(16)6-10(7)11/h7,10,12,14H,3-6H2,1-2H3/t7-,10-,12+,14+/m0/s1 |

InChI Key |

UQNONRHPSCIIJO-SKVKQCJPSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](CC3=C(C(=O)C[C@@H]13)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(CC3=C(C(=O)CC13)C)C(=C)C(=O)O2 |

Synonyms |

achalensolide |

Origin of Product |

United States |

Isolation and Advanced Spectroscopic Characterization of Achalensolide

Methodologies for Natural Product Isolation of Achalensolide from Biological Sources

This compound has been identified as a constituent of plants within the Stevia genus, particularly Stevia achalensis, Stevia polyphylla, and Stevia satureifolia. The isolation of this sesquiterpene lactone from these biological matrices requires a systematic approach involving sophisticated extraction and chromatographic techniques to separate it from a complex mixture of other phytochemicals.

Advanced Extraction Techniques for this compound

The initial step in the isolation of this compound involves the extraction of the compound from the dried and powdered aerial parts of the source plant. A common approach for the extraction of sesquiterpene lactones from Stevia species involves maceration or percolation with organic solvents of increasing polarity.

Typically, the plant material is first defatted using a non-polar solvent like petroleum ether or hexane. This preliminary step removes lipids and other non-polar constituents that could interfere with subsequent separation processes. Following this, the defatted plant material is extracted with a solvent of medium polarity, such as dichloromethane (B109758) or a mixture of dichloromethane and methanol (B129727). This solvent system is effective in solubilizing sesquiterpene lactones like this compound. The resulting crude extract contains a complex mixture of compounds from which this compound must be isolated.

Chromatographic Separation and Purification Strategies for this compound

The purification of this compound from the crude extract is achieved through a series of chromatographic steps. Column chromatography is a fundamental technique employed for the initial fractionation of the extract.

The crude extract is typically subjected to silica (B1680970) gel column chromatography. The separation is based on the differential adsorption of the components onto the stationary phase (silica gel) and their solubility in the mobile phase. A gradient elution system is often employed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. For the separation of guaianolides like this compound, a solvent system such as petroleum ether with increasing amounts of ethyl acetate (B1210297) is commonly used. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

Fractions enriched with this compound are then combined and may require further purification using preparative high-performance liquid chromatography (HPLC). Reversed-phase HPLC, with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, is often effective for the final purification of sesquiterpene lactones. This technique provides high resolution, yielding this compound in a pure form suitable for spectroscopic analysis.

High-Resolution Spectroscopic Elucidation of this compound's Molecular Architecture

Once isolated, the molecular structure of this compound is determined using a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, their spatial arrangement, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) is used to piece together the complete molecular structure.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The chemical shifts, coupling constants, and multiplicities of the proton signals are indicative of the types of protons and their neighboring atoms.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic).

The following tables summarize the reported ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 1-H | 2.99 | m |

| 2α-H | 2.40 | dd |

| 2β-H | 2.25 | m |

| 6α-H | 2.93 | dd |

| 6β-H | 2.68 | dd |

| 7-H | 3.51 | m |

| 8-H | 4.97 | ddd |

| 9α-H | 2.30 | m |

| 9β-H | 1.48 | m |

| 10-H | 2.25 | m |

| 14-H₃ | 1.15 | d |

Table 2: ¹³C NMR Spectroscopic Data for this compound (67.8 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| 1 | 138.39 |

| 2 | 40.58 |

| 3 | 198.81 |

| 4 | 134.45 |

| 5 | 150.33 |

| 6 | 38.93 |

| 7 | 48.61 |

| 8 | 83.21 |

| 9 | 41.22 |

| 10 | 33.71 |

| 11 | 138.39 |

| 12 | 168.96 |

| 13 | 123.46 |

| 14 | 14.88 |

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

The molecular formula of this compound has been established as C₁₅H₁₈O₃. The mass spectrum also provides information about the fragmentation pattern of the molecule, which can help to confirm the proposed structure. For instance, in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, this compound can be detected as an adduct, such as [M+NH₄]⁺ with a measured m/z of 264.1591.

Infrared (IR) and Other Vibrational Spectroscopies for this compound

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

γ-lactone carbonyl group: A strong absorption band typically appears in the region of 1770-1750 cm⁻¹.

α,β-unsaturated ketone carbonyl group: A strong absorption is expected around 1680-1660 cm⁻¹.

Carbon-carbon double bonds (C=C): Absorption bands for the exocyclic methylene (B1212753) group and the double bond in the seven-membered ring would be observed in the 1650-1600 cm⁻¹ region.

C-H bonds: Stretching vibrations for sp² and sp³ hybridized C-H bonds would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

The combination of these spectroscopic techniques provides a complete and unambiguous structural elucidation of this compound.

X-ray Crystallography in Defining this compound Stereochemistry

Single-crystal X-ray crystallography is a powerful analytical technique that provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a chiral molecule. This method involves diffracting X-rays off a well-ordered crystal of a compound. The resulting diffraction pattern is then used to calculate the precise position of each atom in the crystal lattice, revealing unambiguous information about bond lengths, bond angles, and the absolute configuration of all stereocenters.

For complex natural products like the guaianolides, which often possess numerous contiguous and challenging stereocenters, X-ray crystallography is the gold standard for structural validation. It can resolve ambiguities that may remain after analysis by other spectroscopic methods, such as NMR.

In the specific case of this compound, a published single-crystal X-ray diffraction analysis for the natural product is not available in the scientific literature. However, the absolute configuration of this compound was unequivocally confirmed through its first enantioselective total synthesis. frontiersin.org This chemical synthesis began from a commercially available starting material with a known, fixed stereochemistry (D-(−)-isoascorbic acid). By carrying out a series of stereocontrolled reactions, the chiral centers of this compound were systematically constructed, ultimately leading to the formation of a single enantiomer, (+)-Achalensolide. frontiersin.org

The spectroscopic data (¹H and ¹³C NMR) of the synthetic material were then compared to the data reported for the naturally isolated compound and found to be identical. This perfect match confirmed that the synthesized molecule had the same structure and relative stereochemistry as the natural one. Because the synthesis began with a molecule of known absolute configuration, the absolute stereochemistry of the final product, and by extension, the natural this compound, was definitively established. This approach, using total synthesis as the ultimate proof of structure, is a cornerstone of modern natural product chemistry and serves as a powerful alternative when direct crystallographic analysis of a natural isolate is not feasible.

Synthetic Chemistry of Achalensolide and Structural Analogs

Total Synthesis Strategies for (+)-Achalensolide

The total synthesis of (+)-Achalensolide, an 8,12-guaianolide, has been a subject of interest for synthetic chemists. nih.gov The first total synthesis was successfully accomplished by the Mukai group. nih.govuni-konstanz.de Their approach established a foundational route to this natural product, which has served as a benchmark for subsequent synthetic endeavors.

The first total synthesis of (+)-Achalensolide by Mukai and coworkers is an example of a largely linear approach. uni-konstanz.de The synthesis commences with a commercially available chiral starting material, D-(−)-isoascorbic acid, and proceeds through a 21-step linear sequence to afford the final natural product. nih.govuni-konstanz.de The core bicyclo[5.3.0]decane framework is constructed first, followed by a series of chemical modifications and functional group installations to complete the molecule. nih.govacs.org This step-by-step assembly is characteristic of a linear pathway.

A significant methodological advance demonstrated in the synthesis of (+)-Achalensolide is the strategic application of a transition-metal-catalyzed cycloaddition to construct the complex core structure. This approach showcases how modern synthetic methods can be leveraged to efficiently assemble challenging polycyclic systems.

The highlight of the first total synthesis of (+)-Achalensolide is the use of a Rhodium(I)-catalyzed allenic Pauson–Khand-type reaction (APKR). nih.govuni-konstanz.de This powerful reaction enables the direct construction of the bicyclo[5.3.0]decane system, which forms the central framework of the guaianolide skeleton. nih.govacs.org The APKR is an intramolecular cyclocarbonylation that involves the reaction of an allene (B1206475), an alkyne, and carbon monoxide to form a cyclopentenone fused to another ring.

In the Mukai synthesis, an allenyne precursor, derived over 15 steps from D-(−)-isoascorbic acid, undergoes the Rh(I)-catalyzed Pauson–Khand-type reaction to furnish the 5-7 fused ring system of Achalensolide. nih.govnih.gov Research by the Brummond group has shown that Rh(I) catalysts are particularly effective for this transformation, selectively engaging the distal double bond of the allene to yield the desired alkylidene cyclopentenone architecture. orgsyn.org The application of this reaction was a key element in overcoming the synthetic challenge of building the seven-membered ring fused to two five-membered rings. orgsyn.org The Mukai group employed this key transformation in their total synthesis of (+)-Achalensolide as well as other natural products like (+)-indicanone. orgsyn.org

Achieving the correct stereochemistry is paramount in the synthesis of natural products. In the first total synthesis of (+)-Achalensolide, stereocontrol was primarily achieved using a chiral pool strategy. The synthesis began with D-(−)-isoascorbic acid, an inexpensive and commercially available chiral molecule. nih.govuni-konstanz.deacs.org By using a starting material with a predefined stereochemistry, the chirality was transferred through the synthetic sequence to the final product. This approach dictates the absolute stereochemistry of the newly formed stereocenters. The stereochemical assignments of the synthetic intermediates and the final product were rigorously confirmed using NMR spectral analysis, including Nuclear Overhauser Effect (NOE) experiments. acs.org

In contrast, research from the Brummond group on related 6,12-guaianolides has focused on incorporating the α-methylene butyrolactone moiety early in the synthetic sequence. nih.gov This alternative strategy, while not targeting this compound directly, suggests a more efficient route that avoids late-stage functionalization challenges. nih.gov Another report mentions a "short and stereoselective" total synthesis of (±)-Achalensolide, the racemic form, although a detailed step-count and yield comparison is not available. acs.org

Table 1: Comparison of Selected Synthetic Pathways to this compound and its Core

| Parameter | Mukai Synthesis of (+)-Achalensolide | Brummond Strategy for Guaianolides |

| Target | (+)-Achalensolide (8,12-guaianolide) | 6,12-Guaianolide Ring Systems |

| Starting Material | D-(−)-isoascorbic acid nih.govacs.org | Varies (constructs allenyne precursors) nih.gov |

| Key Reaction | Rh(I)-catalyzed allenic Pauson-Khand nih.gov | Rh(I)-catalyzed allenic Pauson-Khand nih.gov |

| Strategy | Linear approach uni-konstanz.de | Early incorporation of α-methylene lactone nih.gov |

| Step Count | 21 steps uni-konstanz.de | Not a full synthesis of a single target |

| Overall Yield | 0.67% uni-konstanz.de | N/A |

| Notes | First total synthesis; late-stage lactone functionalization. nih.govnih.gov | Designed for efficiency; avoids late-stage steps. nih.gov |

Key Methodological Advances in this compound Total Synthesis.

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of natural products is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop compounds with improved properties. researchgate.net

One approach to creating this compound analogs involves late-stage C-H functionalization. Researchers have used this compound itself as a starting material, applying a Rh(II)-catalyzed nitrene transfer reaction to introduce new nitrogen-containing groups. researchgate.netuchile.cl This method allows for the direct amination of C(sp³)—H bonds at various positions on the guaianolide scaffold or the aziridination of alkenes within the molecule. researchgate.net This strategy provides rapid access to a library of novel analogs with minimal synthetic steps. researchgate.net

Another innovative approach involves creating structural isosteres. The Brummond group has synthesized guaianolide analogs where the biologically important α-methylene-γ-lactone motif is replaced with an α-methylene-γ-lactam. acs.orgpitt.edu This substitution was achieved by developing an allenic Pauson-Khand reaction of α-methylene-γ-lactam tethered allene-ynes. pitt.edu By modifying the substituent on the lactam nitrogen, the electrophilicity and thiol reactivity of the molecule can be systematically tuned, which can correlate with biological activity. acs.org This work provides a powerful platform for creating guaianolide analogs with finely controlled chemical and biological properties. acs.orgpitt.edu

Principles for Rational Design of this compound Analogs with Modified Skeletons

The rational design of this compound analogs is guided by several core principles aimed at systematically modifying its guaianolide scaffold to enhance therapeutic potential while potentially reducing toxicity. A key strategy involves modulating the reactivity of inherent functional groups, particularly the α-methylene-γ-lactone moiety, which is often linked to both biological activity and indiscriminate reactivity. pitt.edu

Core principles for the rational design of this compound analogs include:

Scaffold Diversification: Synthetic strategies are developed to create a collection of non-natural sesquiterpenoid lactones from a common, rationally designed starting scaffold. nih.gov This approach allows for systematic exploration of how changes to the core 5-7-5 fused ring system impact biological function. For guaianolides, this may involve key reactions like diastereoselective oxy-Cope/ene cascades to introduce multiple stereocenters in a single step, providing access to novel stereoisomers. nih.govacs.org

Bioisosteric Replacement: A fundamental principle is the replacement of key functional groups with bioisosteres to fine-tune reactivity and improve pharmacological properties. For instance, the α-methylene-γ-lactone in guaianolides can be replaced with an α-methylene-γ-lactam. pitt.edu This substitution allows for the modulation of the Michael acceptor's electrophilicity. The reactivity of this lactam can be predictably tuned by altering the substituent on the nitrogen atom, which can be guided by computational models that correlate electron affinity with reactivity. pitt.edu

Target-Oriented Design: Analog design can be guided by the structure of a specific biological target. Using computational tools like virtual docking, analogs can be designed to optimize non-covalent interactions with the active site of a target protein, such as an enzyme or receptor. pitt.edu This approach was used to design guaianolide analogs as potential covalent modifiers of the SARS-CoV-2 main protease by ensuring the scaffold could position the reactive moiety for optimal interaction with a key cysteine residue. pitt.edu

Stereochemical Control: The total synthesis of guaianolide analogs is often hampered by the structural complexity and fixed stereochemistry of natural starting materials. acs.org Rational design focuses on developing synthetic routes that allow for stereodivergent synthesis. This enables the creation of epimers and other stereoisomers that are not accessible from the natural product, which is critical for exploring the three-dimensional requirements for biological activity. acs.org

By integrating these principles, chemists can move beyond simple derivatization to a more deliberate and hypothesis-driven approach for creating novel this compound analogs with potentially superior therapeutic profiles.

Catalytic Nitrene Transfer Reactions for this compound Derivatization

Catalytic nitrene transfer represents a powerful tool for the late-stage functionalization of complex natural products, enabling the direct installation of nitrogen-containing groups onto a carbon-hydrogen (C-H) backbone. researchgate.net This method is particularly valuable as it can create novel analogs that are difficult to access through traditional functional group transformations.

In the context of this compound, rhodium(II)-catalyzed nitrene transfer has been successfully applied to generate new derivatives. researchgate.net The reaction utilizes a nitrene precursor, such as a sulfamate, which, in the presence of a rhodium catalyst like Rh₂(esp)₂, generates a reactive metallanitrene intermediate. This intermediate can then undergo intermolecular C(sp³)—H insertion reactions at various positions on the this compound scaffold or react with alkenes to form aziridines. researchgate.netCurrent time information in Bangalore, IN.

When these reaction conditions were applied to this compound, two main products were isolated and characterized. The reaction led to the amination of the guaianolide skeleton as well as aziridination of the exocyclic double bond of the lactone ring. researchgate.net

| Starting Material | Reaction Type | Product | Position of Modification | Yield (%) |

|---|---|---|---|---|

| This compound | C-H Amination | Compound 2 (C₁₅H₁₈O₅NCl₃S) | Not specified in abstract | 7% |

| This compound | Aziridination | Compound 3 (C₁₅H₁₇O₅NCl₃S) | C11-C13 exocyclic double bond | 26% |

The successful application of this methodology demonstrates its utility in expanding the structural diversity of the this compound family, providing a direct route to nitrogen-containing analogs for further biological evaluation. researchgate.net

Bioreduction and Other Enzymatic Transformations in this compound Analog Synthesis

Biotransformation, utilizing the enzymatic machinery of microorganisms or isolated enzymes, offers a highly selective and environmentally benign method for modifying complex molecules like this compound. pitt.edu These reactions are prized for their regio- and stereoselectivity, which can be difficult to achieve with conventional chemical methods. pitt.eduacs.org

One of the primary enzymatic modifications applied to sesquiterpene lactones containing an α-methylene-γ-lactone ring is the bioreduction of the exocyclic α,β-unsaturated double bond. This transformation has been specifically demonstrated for this compound using pure strains of the fungi Penicillium sp. and Rhizopus sp. pitt.edu The enzymatic system within these fungi selectively reduces the C11-C13 double bond to yield a single metabolite. pitt.edu

| Starting Material | Biocatalyst | Reaction Type | Product |

|---|---|---|---|

| (-)-Achalensolide | Penicillium sp., Rhizopus sp. | Regio- and stereoselective reduction | 11β,13-dihydrothis compound |

Beyond bioreduction, other enzymatic transformations are employed for modifying sesquiterpene lactones and represent potential strategies for creating this compound analogs. For example, the enzyme lipase (B570770) B from Candida antarctica (CAL-B) has been used for the regioselective O-acylation of the primary alcohol groups on other sesquiterpene lactones. nih.gov This method allows for the selective introduction of various ester chains, offering a pathway to novel derivatives with modified lipophilicity and potential changes in biological activity. nih.gov While not yet reported for this compound specifically, such enzymatic acylations are a promising avenue for future analog synthesis.

Structure-Activity Relationship (SAR) Guided Analog Synthesis for this compound

Structure-Activity Relationship (SAR) studies are essential for guiding the synthesis of new analogs by identifying the structural features of a molecule that are critical for its biological activity. up.ac.zatandfonline.com For guaianolide sesquiterpene lactones like this compound, SAR analyses have highlighted several key moieties that influence their cytotoxic and other biological effects.

A dominant feature in the SAR of many bioactive guaianolides is the α-methylene-γ-lactone moiety. acs.orgtaylorandfrancis.com This group acts as a Michael acceptor, reacting with nucleophiles such as the sulfhydryl groups of cysteine residues in proteins. nih.gov This covalent interaction is believed to be a primary mechanism for the biological activity of many compounds in this class. nih.gov

Key SAR findings relevant to this compound and related guaianolides are summarized below:

The α-Methylene-γ-lactone: The presence of the C11-C13 exocyclic double bond is often crucial for activity. For example, the reduction of this double bond in the related guaianolide micheliolide (B1676576) resulted in the abolishment of its anti-leukemic activity. taylorandfrancis.com This is consistent with the findings from the bioreduction of this compound to 11β,13-dihydrothis compound, where the resulting product showed only weak activity, similar to the parent compound in the specific assays tested. pitt.edu This suggests that for certain biological endpoints, this reactive group is essential.

The Guaianolide Skeleton: The core 5,7,5-ring system is important for orienting the reactive groups and for non-covalent interactions with biological targets. taylorandfrancis.com The specific stereochemistry and conformation of the skeleton can significantly influence activity.

C-H Amination: Late-stage functionalization to introduce nitrogen-containing groups can significantly enhance biological activity. In a study on the related guaianolide Ludartin, amination at the C-2 position led to a marked increase in antiproliferative activity against human solid tumor cell lines. researchgate.net While this specific modification has not been reported for this compound itself, the synthesis of aminated analogs (as described in section 3.2.2) is a rational strategy based on these SAR findings.

| Structural Modification | Effect on Biological Activity | Reference |

|---|---|---|

| Reduction of the α-methylene-γ-lactone (C11=C13) | Abolished or significantly reduced cytotoxic/antileukemic activity in related guaianolides. | taylorandfrancis.com |

| Amination at C-2 position | Increased antiproliferative activity in the related guaianolide Ludartin. | researchgate.net |

| Presence of the α-methylene-γ-lactone moiety | Considered a key pharmacophore for significant inhibitory activity. | acs.orgtaylorandfrancis.com |

These SAR insights provide a clear rationale for future synthetic efforts. Strategies should focus on modifications that retain or enhance the reactivity of the lactone ring, or introduce new functionalities at positions, like C-2, that are known to positively modulate activity, while preserving the essential guaianolide scaffold.

Biosynthetic Investigations of Achalensolide

Elucidation of Proposed Biosynthetic Pathways for Sesquiterpene Lactones Leading to Achalensolide

The biosynthesis of sesquiterpene lactones, including this compound, is a complex process that begins with the universal precursor, farnesyl pyrophosphate (FPP). google.comresearchgate.net The proposed pathway to this compound, a guaianolide, is thought to proceed through several key intermediates, starting with the cyclization of FPP.

The generally accepted biogenetic route for most sesquiterpene lactones commences with the formation of a germacrane (B1241064) skeleton. researchgate.netresearchgate.net The enzyme (+)-germacrene A synthase (GAS) catalyzes the cyclization of FPP to produce (+)-germacrene A. nih.gov Following this, a series of oxidative modifications are initiated. A cytochrome P450 monooxygenase, (+)-germacrene A hydroxylase, introduces a hydroxyl group onto the isopropenyl side chain of (+)-germacrene A, forming germacra-1(10),4,11(13)-trien-12-ol. researchgate.net This alcohol is then further oxidized by NADP+-dependent dehydrogenases to the corresponding aldehyde and then to germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid). researchgate.netnih.gov

A critical branching point in the biosynthesis of many sesquiterpene lactones is the formation of costunolide (B1669451). google.comresearchgate.net This occurs via the hydroxylation of germacrene A acid at the C-6 position by another cytochrome P450 enzyme, (+)-costunolide synthase, followed by a spontaneous, non-enzymatic lactonization to form the γ-lactone ring. google.com

From the key intermediate, costunolide, the pathway is proposed to diverge towards the formation of the guaianolide skeleton characteristic of this compound. This transformation from a germacranolide to a guaianolide involves a significant skeletal rearrangement. It is hypothesized that an enzymatic cyclization, likely catalyzed by a specific cytochrome P450, converts costunolide into a guaianolide intermediate. nih.gov Subsequent enzymatic reactions, including hydroxylations and other modifications at various positions on the guaianolide core, would then lead to the final structure of this compound. While the precise sequence and intermediates from costunolide to this compound have not been definitively established, this proposed pathway provides a logical and scientifically supported framework based on the biogenesis of related compounds. google.comresearchgate.net

Table 1: Proposed Key Intermediates in the Biosynthesis of this compound

| Precursor/Intermediate | Description |

| Farnesyl Pyrophosphate (FPP) | Universal C15 precursor for all sesquiterpenoids. |

| (+)-Germacrene A | The initial cyclized product from FPP, forming the germacrane skeleton. |

| Germacrene A Acid | An oxidized form of germacrene A, a precursor to lactonization. |

| (+)-Costunolide | A key germacranolide intermediate formed by hydroxylation and lactonization. |

| Guaianolide Intermediate | A rearranged carbocyclic skeleton formed from a germacranolide precursor. |

| This compound | The final guaianolide sesquiterpene lactone product. |

Enzymatic Studies in this compound Biosynthesis

While a definitive enzymatic pathway for this compound has yet to be fully elucidated, research into related sesquiterpene lactones provides significant insights into the types of enzymes and mechanisms likely involved.

The biosynthesis of sesquiterpene lactones is heavily reliant on two major classes of enzymes: sesquiterpene synthases (STSs) and cytochrome P450 monooxygenases (CYPs). researchgate.netescholarship.org

Sesquiterpene Synthases (STSs): These enzymes catalyze the initial, and often rate-limiting, step of cyclizing the linear FPP precursor into a diverse array of cyclic sesquiterpene scaffolds. researchgate.net For the biosynthesis of this compound, a (+)-germacrene A synthase is the putative initial STS. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This large and versatile family of enzymes is responsible for the extensive oxidative functionalization of the initial sesquiterpene skeleton. escholarship.orgnih.gov In the context of this compound biosynthesis, CYPs are proposed to be involved in several key steps: the hydroxylation of germacrene A, the formation of costunolide, and the subsequent cyclization of the germacranolide skeleton to the guaianolide core, as well as final tailoring reactions. google.comnih.gov Studies on other guaianolides have identified specific P450s, such as kauniolide (B3029866) synthase, which converts the germacranolide costunolide into the guaianolide kauniolide, demonstrating the crucial role of this enzyme class in forming the characteristic 5-7-5 ring system. nih.gov Although the specific CYPs for this compound are unknown, enzymes from Stevia species, such as kaurene oxidase (KO) and kaurenoic acid 13-hydroxylase (KAH), highlight the importance of CYPs in the modification of terpenoid skeletons within this genus. google.comresearchgate.net

The enzymatic reactions in the proposed biosynthesis of this compound involve complex carbocation chemistry and stereocontrolled oxidations.

The conversion of the germacranolide intermediate (e.g., costunolide) to the guaianolide skeleton is a key mechanistic step. Research on kauniolide synthase, a P450 enzyme, reveals a remarkable catalytic activity that combines stereoselective hydroxylation at the C3 position of costunolide with a subsequent water elimination, cyclization, and regioselective deprotonation to form the guaianolide. nih.gov This provides a plausible mechanism for the formation of the seven-membered ring of the guaianolide core of this compound. It is likely that a similar, yet-to-be-identified, P450 enzyme performs this transformation in the biosynthetic pathway of this compound. Further oxidative modifications, such as hydroxylations at specific positions on the guaianolide scaffold, would also be catalyzed by specific P450 enzymes, which are known for their ability to perform regio- and stereoselective C-H bond oxidations. escholarship.orgd-nb.info

Microbial Biotransformation Studies of this compound

Microbial biotransformation is a valuable tool for generating novel derivatives of natural products, potentially with altered biological activities. Studies have shown that this compound can be modified by fungal cultures.

In one study, (-)-achalensolide was subjected to biotransformation using pure strains of Penicillium sp. and Rhizopus sp. researchgate.net This process utilized the enzymatic machinery of the fungi to perform a regio- and stereoselective reduction of the α-methylene-γ-lactone moiety of this compound. The primary product of this bioreduction was identified as 11β,13-dihydrothis compound. researchgate.net This transformation highlights the potential of microbial systems to selectively modify specific functional groups within a complex molecule like this compound, offering a green chemistry approach to producing new derivatives. researchgate.net

Table 2: Microbial Biotransformation of (-)-Achalensolide

| Substrate | Microorganism(s) | Type of Reaction | Product | Reference |

| (-)-Achalensolide | Penicillium sp., Rhizopus sp. | Bioreduction | 11β,13-Dihydrothis compound | researchgate.net |

Molecular and Cellular Research on Achalensolide Mechanisms

Identification and Validation of Molecular Targets for Achalensolide

The initial stages of drug discovery for natural compounds like this compound often involve the critical step of identifying their molecular targets. This process, known as target deconvolution, is fundamental to understanding the compound's mechanism of action and predicting its potential therapeutic effects and side effects. nih.gov For this compound, a combination of modern and traditional techniques is employed to pinpoint the specific proteins or cellular pathways with which it interacts.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.com This methodology is particularly valuable for natural products like this compound, where the primary biological targets may be unknown. researchgate.net

The HTS process involves several key steps:

Sample and Library Preparation: This involves preparing the compound of interest, this compound, and a library of potential biological targets. bmglabtech.com

Assay Development and Automation: A suitable biological assay is established and adapted for robotic automation to handle large-scale screening. bmglabtech.comevotec.com

Screening and Data Acquisition: The automated system screens the compound against the target library, and the resulting data is captured and processed. bmglabtech.comevotec.com

HTS can be used to assess a variety of interactions, including the binding of this compound to receptors or the inhibition of enzymes. bmglabtech.com The primary objective is to identify "hits"—instances where this compound demonstrates a desired effect on a target. bmglabtech.com These hits provide the initial leads for more focused research. The use of miniaturized assays in HTS allows for cost-effective and rapid data generation. evotec.com

Specialized tools and platforms further enhance the efficiency of HTS. For example, catalyst-coated glass beads (ChemBeads) can be used for separation and purification in automated screening, while comprehensive screening kits, such as those for cross-coupling reactions, allow for the efficient optimization of reaction conditions. sigmaaldrich.com

Complementing experimental approaches, computational methods play a crucial role in predicting the molecular targets of compounds like this compound. nih.gov These in silico techniques leverage the vast amount of existing biological and chemical data to identify likely protein targets, a process that is significantly faster and more cost-effective than experimental screening alone. charite.de

Computational target prediction can be broadly categorized into:

Ligand-Based Methods: These approaches compare this compound to other compounds with known biological activities. By identifying structural similarities, these methods can infer potential targets. nih.gov

Target-Based Methods: These methods, which include molecular docking, simulate the interaction between this compound and the three-dimensional structures of known proteins. This helps to predict binding affinity and identify potential binding sites. nih.gov

Hybrid Approaches: These methods combine elements of both ligand-based and target-based strategies to improve the accuracy of predictions. nih.gov

Several computational tools and databases are available for target prediction. For instance, platforms like SwissTargetPrediction and BindingDB can be used to predict potential targets based on the chemical structure of a compound. actamedica.org Additionally, comprehensive benchmarks like BETA help to evaluate and compare the performance of different computational prediction methods. escholarship.org The insights gained from these computational predictions can guide subsequent experimental validation, making the drug discovery process more efficient. chemrxiv.org

Mechanistic Elucidation of this compound's Biological Activities

Following the identification of potential molecular targets, research efforts shift towards understanding the precise mechanisms through which this compound exerts its biological effects. This involves a detailed investigation of the molecular pathways and cellular processes that are modulated by the compound.

This compound has demonstrated notable antiproliferative activity against several human tumor cell lines. mdpi.com Research into its mechanism of action has revealed that it can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. mdpi.com

A study on the cytotoxic effects of this compound against glioblastoma (U251), breast cancer (MCF-7), and lung cancer (SKLU-1) cell lines reported IC₅₀ values of 9.5 ± 0.8 µM, 9.5 ± 0.8 µM, and 7.6 ± 0.3 µM, respectively. mdpi.com This indicates that this compound is effective at inhibiting the proliferation of these cancer cells at micromolar concentrations.

Further studies have synthesized analogs of guaianolides, the class of compounds to which this compound belongs, to enhance their antiproliferative activity. researchgate.net These efforts aim to create more potent and selective anticancer agents. researchgate.net The antiproliferative effects of sesquiterpene lactones, like this compound, are often attributed to their ability to interfere with key cellular processes in tumor cells. semanticscholar.org

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| U251 | Glioblastoma | 9.5 ± 0.8 |

| MCF-7 | Breast Cancer | 9.5 ± 0.8 |

| SKLU-1 | Lung Cancer | 7.6 ± 0.3 |

Data from: Stevia Genus: Phytochemistry and Biological Activities Update. mdpi.com

This compound has been identified as a compound with anti-inflammatory properties. nih.gov Inflammation is a complex biological response involving various cellular and molecular mediators. mdpi.com The anti-inflammatory effects of many natural compounds are often linked to their ability to modulate key signaling pathways and the production of inflammatory molecules. nih.gov

Research has shown that this compound can inhibit inflammatory responses. In a mouse ear edema model, this compound exhibited an inhibition of 12.40% at a concentration of 1 µM. mdpi.com The anti-inflammatory actions of compounds are often mediated through the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), and enzymes like cyclooxygenase-2 (COX-2). mdpi.comnih.gov

Network pharmacology analyses of complex mixtures containing this compound have helped to identify potential key targets in inflammatory pathways, such as ALB, IL6, TNF, AKT1, and EGFR. dovepress.com Furthermore, signaling pathways like the PI3K/Akt/FoxO pathway have been implicated in the anti-inflammatory effects of such mixtures. dovepress.com

The antineoplastic activity of this compound, its ability to inhibit the growth and spread of tumors, is a significant area of research. This activity is closely related to its antiproliferative effects but also encompasses other mechanisms such as the induction of apoptosis and the inhibition of metastasis.

Studies have shown that sesquiterpene lactones, the class of compounds to which this compound belongs, can induce apoptosis and regulate the cell cycle in cancer cells. mdpi.com For example, a related compound, costunolide (B1669451), was found to be active against osteosarcoma and adenocarcinoma in xenografted mice. mdpi.com

The synthesis of novel guaianolide analogs, inspired by the structure of natural products like this compound, is an active area of research aimed at developing more effective anticancer agents. researchgate.net These synthetic efforts, combined with detailed mechanistic studies, are crucial for translating the therapeutic potential of this compound into clinical applications.

Exploration of this compound's Antimicrobial and Antiviral Mechanisms

This compound, a member of the sesquiterpene lactone (STL) class, has been identified as possessing antimicrobial properties. Sesquiterpene lactones derived from various plants are known to exhibit inhibitory activity against a wide range of microorganisms. semanticscholar.org Specifically, STLs from Mikania micrantha, which include related compounds, have demonstrated significant inhibitory effects against several bacterial strains. semanticscholar.org The general mechanism for some phytochemicals involves targeting and inactivating cell-wall polypeptides and membrane-bound enzymes, which disrupts protein synthesis and cellular function. semanticscholar.org For many sesquiterpene lactones, the presence of an α-methylene-γ-lactone moiety is considered crucial for their biological activity, including cytotoxicity and antimicrobial effects. researchgate.net

Studies have identified this compound in analyses of natural products, noting its potential biological roles. researchgate.net For instance, research on compounds from Stevia achalensis reported that this compound exhibited an inhibition of 12.40% at a 1 µM concentration in a specific assay. mdpi.com While detailed mechanistic studies on this compound's direct antimicrobial action are specific, the activities of related STLs provide insight into potential pathways.

The antiviral activity of compounds like this compound is often interconnected with their anti-inflammatory properties. mdpi.com Many natural compounds that show antiviral effects do so through complex mechanisms that can include the modulation of host immune responses and inflammatory pathways. mdpi.com For example, the antiviral mechanism of some flavonoids found in Stevia species has been linked to the downregulation of the NF-κB signal transduction pathway, which is critical in the inflammatory response to viral infections. mdpi.com Although this compound's precise antiviral mechanism is not fully elucidated, its recognized anti-inflammatory nature suggests it may act on host-cell pathways that viruses exploit for replication. mdpi.com

Cellular Signaling Pathway Modulation by this compound (e.g., NF-κB, MAPK)

The biological effects of sesquiterpene lactones, including this compound, are frequently attributed to their ability to modulate key cellular signaling pathways. researchgate.net Among the most significant of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation, cell proliferation, apoptosis, and immune responses. researchgate.netmdpi.com

The NF-κB pathway is a critical mediator of inflammation. snv63.runih.gov Dysregulation of this pathway is associated with numerous inflammatory diseases. nih.gov Several studies have established that sesquiterpene lactones can suppress the NF-κB pathway. mdpi.com this compound has been identified as a compound with anti-inflammatory activity, which strongly implies its interaction with this pathway. mdpi.com The mechanism of inhibition often involves preventing the activation of the IκB kinase (IKK) complex or the subsequent degradation of the IκBα inhibitor, which keeps NF-κB inactive in the cytoplasm. nih.govresearchgate.net

The MAPK pathway is another crucial signal transduction cascade that relays extracellular signals to intracellular targets, regulating processes like cell growth and differentiation. mdpi.comresearchgate.net This pathway involves a series of protein kinases—including RAF, MEK, and ERK—that are activated sequentially. mdpi.com Research on various sesquiterpene lactones has demonstrated their capacity to interfere with MAPK signaling, which contributes to their anti-inflammatory and antiproliferative effects. researchgate.netnih.gov By modulating these pathways, this compound can influence the expression of numerous genes involved in cellular responses. psu.edu

Chemical Biology Approaches to Dissect this compound Function

Utility of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to selectively engage and modulate the function of a specific protein target within complex biological systems like cells and organisms. promega.co.uknih.gov High-quality probes are characterized by their potency, selectivity, and demonstrated on-target effects in a cellular context. promega.co.uk They are critical tools for validating the role of proteins in disease and for understanding cellular pathways. promega.co.uk

While this compound possesses distinct biological activities, its use as a highly characterized and selective chemical probe for a single protein target is not extensively documented in the available literature. However, its potential as a foundational structure for developing such tools is evident. Researchers have synthesized new derivatives of this compound and related sesquiterpene lactones to explore structure-activity relationships and enhance biological effects. researchgate.net This process of chemical modification is fundamental to optimizing a compound for use as a chemical probe. researchgate.net The creation of such derivatives allows for the systematic investigation of how structural changes impact biological function, which can help in identifying and validating molecular targets. researchgate.netresearchgate.net

Investigating Protein-Protein Interactions Potentially Modulated by this compound

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation by small molecules represents a significant therapeutic strategy. frontiersin.orgrsc.orgmdpi.com Small molecule modulators can either inhibit or stabilize these interactions to alter biological outcomes. nih.gov

The bioactivity of sesquiterpene lactones like this compound is largely believed to stem from their ability to interact with biological macromolecules, primarily proteins. A key chemical feature of many STLs, including this compound, is the α,β-unsaturated carbonyl group within the lactone ring, which can act as a Michael acceptor. researchgate.net This reactive site can form covalent bonds with nucleophilic residues in proteins, particularly the thiol groups of cysteine residues. researchgate.net This covalent modification can alter the protein's structure and function, thereby modulating its interaction with other proteins.

Given that this compound modulates signaling pathways such as NF-κB and MAPK, it likely interacts with protein components within these cascades. researchgate.net For example, interfering with the NF-κB pathway could involve binding to proteins like IKK kinases or other upstream regulators, thus disrupting the protein-protein interactions necessary for signal propagation. researchgate.netmdpi.com Therefore, investigating which specific proteins this compound covalently modifies is a key area of research for understanding its mechanism of action at the molecular level.

Advanced Techniques in Studying this compound's Cellular Impact

A variety of advanced techniques are employed to elucidate the structure and cellular impact of natural products like this compound. These methods provide a detailed understanding from molecular structure to complex cellular responses.

Initial characterization relies on spectroscopic and spectrometric methods. The definitive stereochemistry and crystal structure of this compound were originally determined using techniques like X-ray crystallography. acs.org For the characterization of this compound and related compounds within complex mixtures, modern chromatographic techniques such as Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry and Molecular Networking (UHPLC-HRMS-MN) are utilized. nih.gov

To understand its impact on cellular function, researchers can employ a range of cell and molecular biology tools. Global gene expression analysis and transcription factor profiling can provide a broad view of the cellular pathways modulated by the compound. psu.edu Advanced imaging techniques and molecular assays allow for the real-time observation of cellular processes. ebsco.comumu.se Furthermore, specialized culture systems, such as acrylamide-based hydrogels that mimic the stiffness of biological tissues, can be used to study how compounds like this compound affect cell function under more physiologically relevant conditions. nih.gov The application of these advanced techniques is crucial for moving beyond general bioactivity to a precise, mechanistic understanding of this compound's cellular effects.

Table of Mentioned Compounds

Advanced Research Methodologies and Future Perspectives for Achalensolide

Computational Chemistry and Molecular Modeling in Achalensolide Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and natural product research. researchgate.netschrodinger.comwikipedia.org These approaches allow for the simulation and prediction of molecular properties and interactions, offering a cost-effective and rapid means to generate and test hypotheses before undertaking complex experimental work. researchgate.netmdpi.com

Quantum mechanics (QM) provides a fundamental description of the electronic structure of molecules, enabling the precise calculation of their properties and reactivity. mdpi.comaps.org For a molecule like this compound, QM methods can elucidate its three-dimensional conformation, electronic distribution, and the energetics of potential chemical reactions.

Detailed research findings from QM studies could include:

Conformational Analysis: Determining the most stable spatial arrangement of this compound's atoms. This is crucial as the molecule's conformation dictates how it interacts with biological targets. Methods like Density Functional Theory (DFT) are often employed for such analyses. mdpi.com

Reactivity Prediction: Identifying the most reactive sites on the this compound molecule. rsc.org Conceptual DFT uses descriptors like Fukui functions and chemical hardness to predict which atoms are most likely to engage in nucleophilic or electrophilic attacks. rsc.org This is particularly relevant for understanding the reactivity of the α,β-unsaturated γ-lactone moiety, a common feature in sesquiterpene lactones known for its biological activity.

Spectroscopic Prediction: Simulating spectroscopic data (e.g., NMR, IR) to aid in structure elucidation and verification. Comparing computationally predicted spectra with experimental data can confirm the proposed structure or help identify unknown compounds.

While specific quantum mechanical studies on this compound are not widely published, the methodologies are well-established for analyzing related compounds, demonstrating their potential to control and understand chemical reactivity at a quantum level. chemistryviews.orgdiva-portal.org

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, predicting how atoms within a molecule will move over time. nih.govresearchgate.net This technique is exceptionally powerful for studying the interaction between a small molecule (a ligand, such as this compound) and a large biomolecule (a target, such as a protein or enzyme). mdpi.comscielo.org.za

MD simulations can reveal:

Binding Pose and Stability: How this compound fits into the binding site of a target protein and the stability of this complex over time. scielo.org.za

Conformational Changes: Whether the binding of this compound induces functional changes in the shape of the target protein. nih.govnih.gov

Binding Free Energy: Calculating the strength of the interaction between this compound and its target, which helps in prioritizing compounds for further experimental testing.

These simulations start with a known or modeled 3D structure of the target protein and "dock" the this compound molecule into a potential binding site. researchgate.net The system is then simulated for nanoseconds or longer to observe its behavior in a solvated, physiologically relevant environment. researchgate.net Such studies are crucial for understanding the molecular basis of a compound's biological activity. nih.gov

Table 1: Comparison of Computational Chemistry Methodologies for this compound Research

| Methodology | Primary Application for this compound | Information Yielded | Key Advantages |

|---|---|---|---|

| Quantum Mechanics (QM) | Reactivity, conformation, electronic properties | Stable conformations, reaction pathways, electrostatic potential, spectroscopic data | High accuracy for electronic properties, detailed insight into chemical reactivity. mdpi.com |

| Molecular Dynamics (MD) | Interaction with biological targets (proteins, DNA) | Binding modes, complex stability, induced conformational changes, binding affinity | Provides a dynamic view of interactions, simulates physiological conditions. researchgate.netmdpi.com |

| Chemoinformatics | Database mining, similarity searching, property prediction | Identification of related compounds, prediction of bioactivity, ADME/Tox profiling | High-throughput analysis of large datasets, rapid screening of virtual libraries. rjpbcs.comnih.gov |

Chemoinformatics applies computational methods to solve chemical problems, primarily focusing on the storage, retrieval, and analysis of chemical information. rjpbcs.comnih.govu-strasbg.fr For this compound, chemoinformatics is vital for placing it within the broader chemical space of known natural products.

Key applications include:

Database Searching: Large chemical databases such as PubChem, ChEMBL, and the Natural Products Atlas can be mined to find compounds structurally similar to this compound. nih.gov This helps in identifying analogs that may have been studied previously, providing clues about potential biological activities.

Similarity Analysis: Based on the principle that structurally similar molecules often have similar biological activities, chemoinformatics tools can screen vast virtual libraries for compounds with a high degree of similarity to the this compound scaffold. nih.gov

QSAR and Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structure with biological activity. By analyzing a dataset of related sesquiterpene lactones, a QSAR model could predict the potential activity of this compound. nih.gov

These in silico approaches are instrumental in navigating the vast landscape of chemical compounds to identify promising candidates and guide future research directions. nih.govcinj.org

Emerging Spectroscopic and Analytical Technologies for this compound Analysis

The accurate analysis and characterization of natural products from complex biological matrices rely on sophisticated analytical techniques. solubilityofthings.comwaterandwastewater.com Emerging technologies offer greater sensitivity, resolution, and speed, facilitating a more comprehensive analysis of compounds like this compound.

Hyphenated techniques combine two or more analytical methods to achieve a more powerful analysis than any single technique could provide. ajrconline.orgchemijournal.comsaspublishers.com Typically, a separation technique like chromatography is coupled with a detection technique like mass spectrometry. nih.gov

Prominent hyphenated techniques applicable to this compound research include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for natural product analysis. saspublishers.comnih.gov LC separates the components of a complex mixture (e.g., a plant extract), and MS provides mass information for each component, allowing for identification and quantification. measurlabs.com Tandem MS (LC-MS/MS) can fragment the molecules to provide detailed structural information. lcms.czphenomenex.com

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile compounds, GC-MS separates compounds in the gas phase before mass analysis. filab.fr While many sesquiterpene lactones require derivatization to increase their volatility for GC-MS analysis, this technique is highly effective for analyzing certain classes of natural products. nih.govnih.govcabidigitallibrary.orgnih.govbibliotekanauki.pl

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful combination directly links HPLC separation with NMR detection. nih.gov It allows for the acquisition of detailed structural information on individual components within a mixture without the need for prior isolation, significantly accelerating the structure elucidation process. ijpsjournal.com

These techniques are essential for metabolomics studies, quality control of herbal products, and the dereplication (rapid identification of known compounds) of natural product extracts. nih.govchromatographyonline.com

Table 2: Overview of Hyphenated Analytical Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Primary Application | Strengths |

|---|---|---|---|---|

| LC-MS | Liquid Chromatography (HPLC/UPLC) | Mass Spectrometry | Quantification and identification in complex mixtures. nih.gov | High sensitivity, wide applicability, structural info via MS/MS. ijpsjournal.com |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile and semi-volatile compounds. filab.fr | Excellent separation for volatile compounds, extensive libraries for identification. chemijournal.com |

| LC-NMR | Liquid Chromatography (HPLC/UPLC) | Nuclear Magnetic Resonance Spectroscopy | Unambiguous structure elucidation directly from mixtures. nih.gov | Provides detailed structural connectivity, avoids compound isolation. ijpsjournal.com |

Potential applications in this compound research include:

Automated Spectral Interpretation: ML algorithms, particularly deep learning and neural networks, can be trained on large libraries of spectroscopic data (MS, NMR, IR). nih.govarxiv.org Once trained, these models can predict the chemical structure of an unknown compound, like this compound, directly from its raw spectral data.

Data Enhancement: AI can improve the quality of spectroscopic data by removing noise, enhancing resolution, and deconvoluting overlapping signals, leading to clearer and more reliable results. spectroscopyonline.com

Predictive Spectroscopy: AI models can predict the spectrum for a given chemical structure. This "forward prediction" is invaluable for verifying proposed structures by comparing the AI-generated spectrum with the experimental one. arxiv.org

The integration of AI and ML with high-throughput spectroscopic methods promises to significantly accelerate the discovery and characterization of new natural products. mdpi.comspectroscopyonline.com

Future Directions in this compound Chemical Biology and Synthetic Research

The unique chemical architecture and biological activities of this compound, a guaianolide sesquiterpene lactone, have positioned it as a compelling subject for advanced chemical biology and synthetic research. Future investigations are poised to move beyond initial discovery and total synthesis towards the creation of precision-engineered molecules and sustainable production platforms. The development of next-generation analogs with fine-tuned biological actions and the establishment of novel biosynthetic production methods represent two of the most promising frontiers in this compound research.

The biological activity of many sesquiterpene lactones, including guaianolides, is largely attributed to the presence of an α-methylene-γ-lactone moiety. d-nb.infonih.govresearchgate.net This functional group acts as an electrophilic Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. nih.gov However, this reactivity can be indiscriminate, leading to off-target effects and making it difficult to establish clear structure-activity relationships (SAR). nih.govacs.org The central challenge in developing therapeutic agents from this class of compounds is to modulate this reactivity to enhance target specificity and minimize non-specific interactions. pitt.edu

A primary strategy for achieving this is the rational design of analogs where the core reactive motif is altered. One of the most promising approaches involves replacing the α-methylene-γ-lactone with a bioisosteric α-methylene-γ-lactam. nih.govdrugdesign.org This substitution is significant because the reactivity of the lactam can be systematically "tuned" by installing various substituents on the lactam nitrogen. nih.govpitt.edu Electron-withdrawing groups on the nitrogen increase the electrophilicity and thiol reactivity of the Michael acceptor, while electron-donating groups decrease it. pitt.edu This allows for the synthesis of a library of analogs with a gradient of reactivity, enabling precise correlation of covalent modification rates with biological activity and the identification of compounds with an optimal balance of potency and specificity. nih.gov

Further modifications can be explored on the guaianolide scaffold itself. Late-stage functionalization, such as the rhodium-catalyzed nitrene transfer, has been successfully used to introduce nitrogen-containing groups at various positions (e.g., C-1, C-2, C-10) on the guaianolide core. conicet.gov.ar This method has yielded derivatives of this compound and related compounds with altered and sometimes enhanced antiproliferative activity, demonstrating that modifications distant from the lactone ring can significantly influence biological outcomes. conicet.gov.ar Computational docking studies can further guide the design of these analogs to optimize non-covalent interactions with specific protein targets, such as the main protease (Mpro) of SARS-CoV-2, which possesses a key cysteine residue in its active site. pitt.edu

The table below outlines potential next-generation this compound analogs based on these rational design principles.

| Analog Class | Structural Modification | Design Rationale | Potential Impact on Mechanistic Specificity |

| α-Methylene-γ-lactam Analogs | Replacement of the lactone oxygen with a substituted nitrogen (N-R). | To create a tunable electrophile by modifying the electronic properties of the lactam nitrogen substituent. nih.govpitt.edu | Allows for fine-tuning of thiol reactivity to match the target protein, potentially reducing off-target covalent modifications and enhancing specificity. nih.govpitt.edu |

| Scaffold-Aminated Analogs | Introduction of amine or related nitrogen functionalities at C-1, C-2, or C-10 via C-H amination. | To explore new binding interactions and alter the physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) of the molecule. conicet.gov.ar | May introduce new non-covalent binding interactions with the target protein, improving affinity and altering the mode of action. Enhanced antiproliferative activity has been observed. conicet.gov.ar |

| Side-Chain Modified Analogs | Alteration or removal of the exocyclic double bond at C11-C13. | To definitively establish the role of the α-methylene group in the compound's mechanism of action. | Reduction of the double bond has been shown to abolish inhibitory activity in related guaianolides, confirming its role as the key reactive "warhead". nih.gov |

| Hybrid Designed Analogs | Combination of lactam replacement with scaffold modifications. | To simultaneously optimize covalent reactivity and non-covalent binding interactions for a specific biological target. | Could lead to highly potent and selective covalent inhibitors by synergistically improving both the kinetic and affinity components of target engagement. pitt.edu |

While total synthesis provides access to this compound and its analogs for initial studies, it is often not economically viable for large-scale production. pitt.edufrontiersin.org Biosynthetic engineering offers a sustainable and scalable alternative. researchgate.netnih.gov The complete biosynthetic pathway for this compound has not yet been fully elucidated, but it is presumed to follow the general route established for other guaianolide sesquiterpene lactones. d-nb.infowikipedia.org This pathway begins with farnesyl pyrophosphate (FPP) and proceeds through several key enzymatic steps catalyzed by terpene cyclases and cytochrome P450 monooxygenases (P450s). plos.orguva.nl

The exploration of biosynthetic production must, therefore, begin with the discovery of the specific genes responsible for this compound synthesis in its native producer, Stevia achalensis. This involves a combination of genomics and transcriptomics to identify candidate genes encoding key enzymes like germacrene A synthase (GAS), germacrene A oxidase (GAO), costunolide (B1669451) synthase (COS), and the specific P450 (potentially a kauniolide (B3029866) synthase-like enzyme) that catalyzes the cyclization of the germacranolide precursor to the guaianolide core. uva.nlresearchgate.net

Once candidate genes are identified, the next step is the reconstruction of the pathway in a heterologous host. researchgate.net Model organisms such as the yeast Saccharomyces cerevisiae or the plant Nicotiana benthamiana are ideal platforms for this purpose due to their well-characterized genetics and metabolism. uva.nlresearchgate.netnih.gov Successful heterologous expression would confirm gene function and provide a foundational strain for production.

The final and most intensive phase is the metabolic engineering of the host strain to optimize yields. frontiersin.orgnih.gov This involves several strategies, such as increasing the flux towards the precursor FPP by upregulating the native mevalonate (B85504) (MVA) pathway, balancing the expression levels of the biosynthetic enzymes to avoid the accumulation of toxic intermediates, and optimizing fermentation conditions. frontiersin.orgfrontiersin.org

The following table details a strategic framework for establishing a biosynthetic production platform for this compound.

| Strategy Phase | Approach | Key Genes / Targets | Desired Outcome |

| 1. Gene Discovery | Genome sequencing and transcriptome analysis of Stevia achalensis. | Candidate genes for: Germacrene A Synthase (GAS), Germacrene A Oxidase (GAO), Costunolide Synthase (COS), and a guaianolide-forming Cytochrome P450. uva.nlresearchgate.net | Identification of the complete set of genes comprising the this compound biosynthetic pathway. |

| 2. Pathway Reconstruction | Heterologous expression of candidate genes in a microbial or plant host. | Co-expression of the identified GAS, GAO, COS, and specific P450 genes in S. cerevisiae or N. benthamiana. uva.nlresearchgate.net | De novo production of this compound in a genetically tractable host, confirming the function of the identified genes. |

| 3. Precursor Supply Enhancement | Upregulation of the native mevalonate (MVA) pathway in the host organism. | Overexpression of key MVA pathway genes such as tHMG1 (truncated HMG-CoA reductase) and FPP synthase. frontiersin.org | Increased intracellular pool of the universal precursor Farnesyl Pyrophosphate (FPP), driving flux into the engineered this compound pathway. |

| 4. Pathway Optimization | Balancing expression of pathway genes and optimizing fermentation. | Promoter engineering to modulate the expression levels of each biosynthetic enzyme; optimization of media and culture conditions (pH, temperature, feeding). nih.govfrontiersin.org | Maximized volumetric productivity of this compound by eliminating metabolic bottlenecks and reducing metabolic burden on the host cell. |

Q & A

Q. What are the established methods for isolating and characterizing Achalensolide from natural sources?

Methodological Answer:

- Extraction : Use solvent-based techniques (e.g., ethanol/water mixtures) optimized via polarity gradients to enhance yield .

- Characterization : Employ spectroscopic methods (NMR, IR, UV-Vis) and chromatographic techniques (HPLC, TLC) for structural elucidation. Cross-validate results with reference spectra from authenticated samples .

- Purity Assessment : Quantify impurities via mass spectrometry (LC-MS) and ensure ≥95% purity for biological assays .

Q. How should researchers design initial bioactivity screening experiments for this compound?

Methodological Answer:

- In vitro assays : Prioritize cell viability (MTT assay), anti-inflammatory (COX-2 inhibition), or antimicrobial (disc diffusion) models. Include positive controls (e.g., dexamethasone for inflammation) and replicate experiments (n ≥ 3) .

- Dose-Response Analysis : Test a logarithmic concentration range (e.g., 1–100 µM) to establish EC50/IC50 values. Use statistical software (e.g., GraphPad Prism) for curve fitting .

Q. What protocols ensure reliable quantification of this compound in complex matrices (e.g., plant extracts)?

Methodological Answer:

- Sample Preparation : Optimize solid-phase extraction (SPE) to remove interfering compounds .

- Quantitative Analysis : Use HPLC-DAD or UPLC-MS with internal standards (e.g., deuterated analogs) for calibration. Validate linearity (R² ≥ 0.99) and recovery rates (85–115%) .

Advanced Research Questions

Q. How can researchers investigate the molecular mechanisms underlying this compound’s bioactivity?

Methodological Answer:

- Omics Integration : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) on treated cells to identify dysregulated pathways .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm candidate targets. Pair with molecular docking studies to predict binding affinities .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., divergent IC50 values across studies)?

Methodological Answer:

- Systematic Review : Conduct meta-analyses to identify variables (e.g., cell lines, assay conditions) causing discrepancies .

- Inter-Lab Validation : Collaborate with independent labs to standardize protocols (e.g., cell passage number, solvent controls) .

Q. How should in vivo pharmacokinetic studies of this compound be structured to address bioavailability limitations?

Methodological Answer:

- Formulation Optimization : Test nano-encapsulation or lipid-based carriers to enhance solubility .

- Pharmacokinetic Parameters : Measure Cmax, Tmax, and AUC via LC-MS in plasma samples. Compare oral vs. intravenous administration .

Q. What experimental frameworks assess this compound’s synergistic effects with other bioactive compounds?

Methodological Answer:

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1) .

- Mechanistic Overlap : Map shared targets using pathway analysis tools (e.g., KEGG, STRING) to rationalize combinations .

Q. How can researchers evaluate this compound’s stability under physiological conditions (e.g., gastric pH)?

Methodological Answer:

- Simulated Fluids : Incubate this compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8). Monitor degradation via HPLC at timed intervals .

- Metabolite Profiling : Identify degradation products using high-resolution MS and compare with synthetic standards .

Q. What role can computational modeling play in optimizing this compound derivatives for enhanced efficacy?

Methodological Answer:

- QSAR Modeling : Train models on existing bioactivity data to predict substituent effects on potency .

- ADMET Prediction : Use tools like SwissADME to forecast absorption, toxicity, and metabolic pathways for novel analogs .

Q. How should long-term toxicity studies of this compound be designed to meet regulatory standards?

Methodological Answer:

- Chronic Exposure Models : Administer this compound to rodents for 6–12 months. Monitor organ histopathology, hematological parameters, and biomarker panels (e.g., liver/kidney function) .

- Dose Escalation : Include a no-observed-adverse-effect-level (NOAEL) cohort to establish safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.